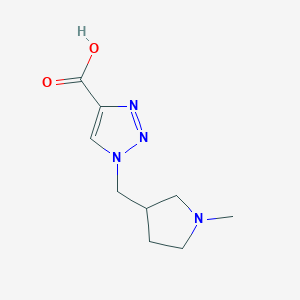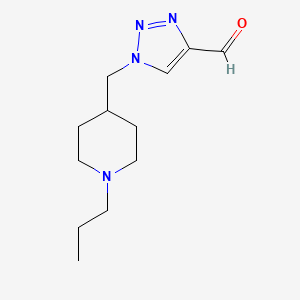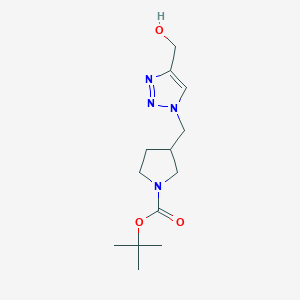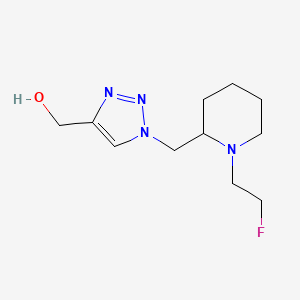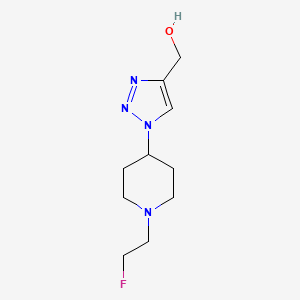
3-(1,1-Difluoroethyl)-1-prolylpiperidine
概要
説明
3-(1,1-Difluoroethyl)-1-prolylpiperidine is a fluorinated organic compound that has garnered interest in various fields of scientific research due to its unique chemical properties. The presence of the difluoroethyl group imparts distinct characteristics to the molecule, making it valuable in medicinal chemistry, agrochemicals, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where a suitable precursor, such as a halogenated piperidine, reacts with a difluoroethylating agent like 1,1-difluoroethyl chloride under basic conditions . Another approach involves the use of metal-catalyzed cross-coupling reactions, such as the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids .
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-1-prolylpiperidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-(1,1-Difluoroethyl)-1-prolylpiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon to convert double bonds or carbonyl groups into corresponding alkanes or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Palladium on carbon (Pd/C), sodium borohydride (NaBH₄)
Substitution: Alkyl halides, sulfonates, difluoroethylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
3-(1,1-Difluoroethyl)-1-prolylpiperidine has several applications in scientific research:
作用機序
The mechanism of action of 3-(1,1-Difluoroethyl)-1-prolylpiperidine involves its interaction with molecular targets, such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions . This can lead to the inhibition or activation of specific biochemical pathways, depending on the target.
類似化合物との比較
Similar Compounds
1,1-Difluoroethyl chloride: A common difluoroethylating agent used in the synthesis of fluorinated compounds.
3-(1-Fluoro-1-methylethyl)piperidine: A related compound with a single fluorine atom, used in similar applications.
1,1-Difluoroethylbenzene: Another fluorinated compound with applications in medicinal chemistry and materials science.
Uniqueness
3-(1,1-Difluoroethyl)-1-prolylpiperidine is unique due to the presence of both the difluoroethyl group and the piperidine ring, which confer distinct chemical and biological properties. The difluoroethyl group enhances metabolic stability and lipophilicity, while the piperidine ring provides a versatile scaffold for further functionalization .
特性
IUPAC Name |
[3-(1,1-difluoroethyl)piperidin-1-yl]-pyrrolidin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20F2N2O/c1-12(13,14)9-4-3-7-16(8-9)11(17)10-5-2-6-15-10/h9-10,15H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWBQYNBILFSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C2CCCN2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


